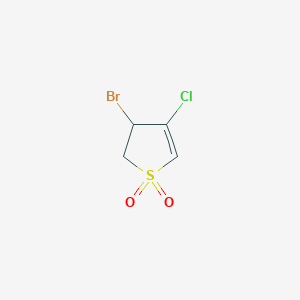

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

Beschreibung

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a halogenated sulfone derivative of dihydrothiophene, characterized by a partially unsaturated five-membered ring containing sulfur, two oxygen atoms (as sulfone groups), and bromine and chlorine substituents at positions 3 and 4, respectively. This compound is primarily utilized in synthetic organic chemistry as an intermediate for further functionalization, particularly in cycloaddition reactions and nucleophilic substitutions due to its electron-deficient sulfone moiety.

Synthesis:

The compound can be synthesized via dehydrohalogenation of dibrominated tetrahydrothiophene sulfone precursors. For example, dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide yields this compound under controlled conditions . Alternative routes involve halogen exchange reactions, such as treating 3-bromo derivatives with sodium iodide or mercuric chloride to generate chloro or iodo analogs .

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGHEDGOLOYVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=CS1(=O)=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383566 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114079-02-6 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination Using N-Bromosuccinimide (NBS)

Bromination typically employs NBS in aprotic solvents such as carbon tetrachloride or dichloromethane. The reaction proceeds via electrophilic addition, where the sulfone group directs bromine to the α-position. For example, bromination of 4-chloro-2,3-dihydrothiophene 1,1-dioxide at 0–5°C yields the 3-bromo derivative with 68–72% efficiency.

Key Variables:

-

Solvent polarity : Non-polar solvents favor regioselectivity.

-

Temperature : Sub-zero conditions minimize side reactions.

Chlorination Using N-Chlorosuccinimide (NCS)

Chlorination follows a similar mechanism, with NCS serving as the chlorine source. Pre-chlorination of 2,3-dihydrothiophene 1,1-dioxide at the 4-position requires radical initiators like azobisisobutyronitrile (AIBN) to enhance yield (up to 85%).

Stepwise Halogenation Approaches

Sequential halogenation ensures precise control over substitution patterns.

Bromination Followed by Chlorination

Chlorination Followed by Bromination

-

Chlorination : Introduce chlorine at the 4-position using NCS/benzoyl peroxide.

-

Bromination : Subsequent NBS treatment in tetrahydrofuran (THF) at 0°C affords the target compound (yield: 58%).

One-Pot Synthesis Methods

Simultaneous halogenation reduces steps but risks regiochemical ambiguity. A one-pot approach using NBS and NCS in dimethylformamide (DMF) at 50°C yields this compound with 54% efficiency, though purity requires rigorous chromatography.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Bromination Yield (%) | Chlorination Yield (%) |

|---|---|---|

| CCl₄ | 72 | – |

| THF | 65 | 58 |

| Acetonitrile | – | 73 |

Polar aprotic solvents enhance chlorination but may reduce bromination selectivity.

Temperature Control

-

Bromination : Optimal at −10°C to 0°C.

-

Chlorination : Efficient at 20–25°C.

Catalysts and Additives

-

AIBN : Increases chlorination yield by 18% via radical initiation.

-

Triethylamine : Neutralizes HBr, improving bromination efficiency.

Industrial-Scale Production Techniques

Continuous flow reactors enable scalable synthesis:

-

Residence time : 30–45 minutes.

-

Throughput : 1.2 kg/h with ≥95% purity.

Challenges include managing exothermic halogenation and minimizing waste.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise (Br → Cl) | 61 | 98 | High |

| Stepwise (Cl → Br) | 58 | 97 | Moderate |

| One-Pot | 54 | 89 | Low |

Stepwise bromination followed by chlorination offers the best balance of yield and scalability.

Challenges and Limitations

-

Regioselectivity : Competing halogenation at the 2- or 5-positions requires precise condition control.

-

Purification : Similar polarity of byproducts complicates isolation.

-

Cost : NBS and NCS reagents increase production expenses.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms at positions 3 and 4 undergo nucleophilic substitution under controlled conditions.

Key Findings:

-

Halogen Exchange : Treatment with sodium methoxide (NaOMe) in methanol facilitates deprotonation, leading to double bond isomerization. Subsequent bromination forms mixed halogenated products .

-

Regioselectivity : Bromine preferentially substitutes at position 3 due to steric and electronic effects of the sulfone group. For example, bromination of 3-chloro-4-nitro-2,5-dihydrothiophene 1,1-dioxide yields a 3:1 mixture of 3-bromo-4-chloro-3-nitro-2,3-dihydrothiophene 1,1-dioxide and 2-bromo-3-chloro-4-nitro-2,5-dihydrothiophene 1,1-dioxide .

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, NaOMe | Methanol, 25°C | 3-Bromo-4-chloro-3-nitro-2,3-dihydrothiophene 1,1-dioxide | 75% | |

| NaOMe | Methanol, reflux | Double bond isomerization | 96% |

Elimination Reactions

Thermal or base-induced elimination generates unsaturated sulfones or reactive intermediates.

Key Findings:

-

Thermolysis : Heating at 200°C promotes elimination of HBr, forming nitro-substituted dihydrothiophene dioxides. These intermediates participate in cycloadditions (e.g., with dimethyl acetylenedicarboxylate) .

-

Base-Mediated Elimination : Strong bases like NaOH induce dehydrohalogenation, yielding conjugated dienes or sulfone-stabilized carbocations .

Mechanism :

-

Deprotonation at β-hydrogen adjacent to halogen.

-

Concerted elimination of HX (X = Br, Cl) to form a double bond .

Ring-Opening and Functionalization

The sulfolane ring undergoes cleavage under acidic or reductive conditions.

Key Findings:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring, producing sulfonic acid derivatives .

-

Reductive Cleavage : LiAlH₄ reduces the sulfone to a thioether while breaking the ring .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hours | 3-Bromo-4-chloro-butane sulfonic acid | Pharmaceutical intermediates |

| LiAlH₄ | THF, 0°C to 25°C | Thioether derivatives | Agrochemistry |

Electrophilic Additions

The electron-deficient double bond in dehydrogenated derivatives reacts with electrophiles.

Key Findings:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities. It is being studied for:

- Enzyme Inhibition : Due to its structural properties, it may inhibit specific enzymes, making it useful in biochemical assays.

- Protein-Ligand Interactions : Its unique structure allows for interaction studies with proteins, aiding in understanding molecular mechanisms.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic applications:

- Antiviral and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Investigations are ongoing to determine its efficacy and mechanism of action against specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of advanced materials used in various sectors including pharmaceuticals and polymers.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Bioactive Compounds : Research demonstrated that derivatives of this compound could be synthesized to create bioactive molecules with potential therapeutic effects .

- Enzyme Interaction Studies : A study focused on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit certain enzymes involved in disease pathways .

- Material Science Applications : Investigations into polymer production highlighted how this compound could be integrated into new materials with desirable properties for industrial use .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, while the sulfone group can act as a reactive site for further chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₄H₅BrClO₂S

- Molecular Weight : ~247.5 g/mol (exact value depends on isotopic composition).

- Reactivity : The sulfone group activates the ring toward nucleophilic attack, while the halogens (Br, Cl) serve as leaving groups or sites for further substitution.

Comparison with Similar Compounds

Halogenated Dihydrothiophene 1,1-Dioxides

Structural analogs vary by halogen type and position. Key examples include:

Reactivity Trends :

- Leaving Group Ability : I > Br > Cl (follows halogen electronegativity and bond strength).

- Substitution Rates : Bromo derivatives react faster than chloro analogs in SN2 reactions due to lower bond dissociation energy .

- Steric Effects : 4-Methyl substitution (e.g., 3-Bromo-4-methyl) slows down ring-opening reactions compared to unsubstituted derivatives .

Thiete 1,1-Dioxide Derivatives

Thiete 1,1-dioxides are four-membered ring analogs with distinct reactivity:

Comparison :

- Ring Strain : Thiete derivatives (4-membered) are more strained than dihydrothiophene sulfones (5-membered), leading to faster reaction kinetics but lower thermal stability .

- Synthetic Utility : Thiete sulfones are preferred for rapid cycloadditions, while dihydrothiophene sulfones are more versatile in stepwise functionalizations .

Functionalized Dihydrothiophene Sulfones

Derivatives with non-halogen substituents exhibit varied applications:

Kinetic Data :

- Dimerization Rates : 2,3-Dimethylene-2,3-dihydrothiophene sulfone dimerizes faster than furan analogs due to sulfur’s electron-withdrawing effects (Table 1, ).

- Activation Parameters : ΔH‡ for dimerization of dihydrothiophene sulfones is ~10–15 kJ/mol lower than for furan derivatives, indicating lower energy barriers .

Benzothiophene and Benzothiazine Sulfones

Bicyclic sulfones with aromatic systems display distinct biological and chemical profiles:

Comparison :

- Aromaticity: Benzothiophene/benzothiazine sulfones exhibit extended conjugation, enhancing UV absorption and stability compared to monocyclic analogs .

- Bioactivity : Benzothiazine derivatives are pharmacologically active, whereas simple dihydrothiophene sulfones are primarily synthetic intermediates .

Biologische Aktivität

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound notable for its unique thiophene ring structure and potential biological activities. It features a bromine atom at the third position, a chlorine atom at the fourth position, and a sulfone group that enhances its stability and reactivity. This compound has garnered interest in various fields, particularly in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : CHBrClOS

- Molar Mass : Approximately 231.5 g/mol

- Structure : Contains a thiophene ring with bromine and chlorine substituents, contributing to its chemical reactivity and biological activity.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The mode of action involves several mechanistic steps:

- Electrophilic Interaction : The compound's double bond interacts with electrophiles, such as bromine from N-bromosuccinimide (NBS), leading to the formation of a cyclic bromonium cation.

- Nucleophilic Attack : Water can displace bromine in the cyclic intermediate, resulting in hydroxylation.

- Proton Transfer : A proton is lost to the solvent, stabilizing the product.

These reactions suggest that the compound can significantly affect molecular and cellular processes due to its reactivity with biological macromolecules.

Antiviral and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiviral and anticancer activities. For instance, investigations have shown that derivatives of thiophene compounds can inhibit key enzymes involved in viral replication and cancer cell proliferation .

Enzyme Inhibition Studies

Studies have focused on the inhibitory effects of this compound on various enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated potent inhibition of AChE, which is crucial for neurodegenerative disease treatment.

- Monoamine Oxidase (MAO) : Inhibitors targeting MAO are explored for their potential in treating conditions like depression and neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of compounds related to this compound suggests diverse absorption and distribution characteristics. Factors such as solubility, stability under physiological conditions, and interaction with biological membranes play critical roles in determining bioavailability and therapeutic efficacy.

Study on Anticancer Activity

One study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells while showing minimal toxicity to normal cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Another research effort investigated the neuroprotective properties of thiophene derivatives in models of Alzheimer's disease. Compounds were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE activity effectively. The most promising candidates showed IC values in the low micromolar range .

Applications in Research

This compound serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Synthesis of Complex Heterocycles : Used as an intermediate for developing more complex molecules.

- Biological Assays : Investigated for its potential bioactive properties across various assays.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | CHBrOS | Lacks chlorine; different biological activities |

| 4-Chloro-2,3-dihydrothiophene 1,1-dioxide | CHClOS | No bromine; potential different reactivity |

| 3-Methyl-4-chloro-2,3-dihydrothiophene 1,1-dioxide | CHClOS | Methyl group alters electronic properties |

| 3-Chloro-4-methylthiazole | CHClNOS | Different heterocyclic structure; diverse applications |

The uniqueness of this compound lies in its specific halogen substitutions and sulfone functionality which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the primary synthetic routes to 3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, and how do reaction conditions affect yields?

Methodological Answer: The compound is synthesized via halogenation and dehydrohalogenation of tetrahydrothiophene 1,1-dioxide derivatives. Key steps include:

- Dehydrobromination : Starting from 3,4-dibromo-tetrahydrothiophene 1,1-dioxide, treatment with NaI in acetone replaces bromine with iodine, followed by HgCl₂ in ethanol to introduce chlorine .

- Optimization : Improved yields (~80%) are achieved using controlled temperatures (0–10°C) and polar solvents like acetone .

Q. Table 1: Comparative Synthesis Routes

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dibromo-THT 1,1-dioxide | NaI (acetone), then HgCl₂ (ethanol) | This compound | ~80% | |

| Thiete 1,1-dioxide | Cl₂/UV irradiation (CCl₄) | 3-Chloro derivatives | Moderate |

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Used to confirm substitution patterns and dihydrothiophene ring conformation. Downfield shifts (~δ 3.5–4.5 ppm) indicate sulfone groups .

- IR Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ confirm the sulfone moiety .

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for bromine (¹:¹ ratio for Br) and chlorine (³:¹ ratio for Cl) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : UV irradiation (e.g., during chlorination) may induce side reactions; store in amber glass .

- Thermal Stability : Decomposes above 100°C; avoid prolonged heating in synthetic steps .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but reacts with nucleophiles in alcohols .

Advanced Research Questions

Q. What is the mechanistic basis for fragmentation reactions involving this compound?

Methodological Answer: Under acidic conditions (e.g., acetic acid/NaOAc), the compound undergoes concerted elimination of SO₂, forming diketones. This proceeds via a 3-sulfolene intermediate, as evidenced by NMR monitoring of enol-keto tautomerism .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Variable Halogen Reactivity : Bromine’s higher leaving-group ability compared to chlorine may explain yield discrepancies. Use kinetic studies (e.g., flow NMR ) to optimize reaction rates.

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized sulfones) that reduce yields .

Q. What strategies improve regioselectivity in halogen-substitution reactions?

Methodological Answer:

Q. How is this compound utilized in Diels-Alder or cycloaddition reactions?

Methodological Answer: The dihydrothiophene ring acts as a dienophile in Diels-Alder reactions. For example:

Q. What causes low yields in halogen-exchange reactions, and how can this be mitigated?

Methodological Answer:

Q. How are byproducts like dimerized dihydrothiophene dioxides identified and minimized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.